molecular formula C9H20ClNO B13482104 3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers

3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers

Cat. No.: B13482104
M. Wt: 193.71 g/mol
InChI Key: MGPWVBVLGQIXKP-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylpropyl halides under basic conditions, followed by the reduction of the resulting intermediate to yield the desired piperidin-4-ol .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. The process involves the use of catalysts such as molybdenum disulfide to facilitate the hydrogenation reaction, converting pyridine to piperidine, which is then further functionalized to obtain 3-(2-methylpropyl)piperidin-4-ol hydrochloride .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methylpropyl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for its potential therapeutic effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylpropyl)piperidin-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of a hydroxyl group, which imparts unique chemical reactivity and potential biological activity. Its mixture of diastereomers also adds to its complexity and potential for diverse applications .

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

3-(2-methylpropyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-10-4-3-9(8)11;/h7-11H,3-6H2,1-2H3;1H

InChI Key

MGPWVBVLGQIXKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCC1O.Cl

Origin of Product

United States

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